2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
Structurally, it features:
- A 1,2,4-triazole core substituted at position 4 with a furan-2-ylmethyl group and at position 5 with a pyridin-3-yl moiety.
- A sulfanyl (-S-) bridge linking the triazole ring to an N-[2-(propan-2-yl)phenyl]acetamide group.
The synthesis involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH, followed by purification via recrystallization from ethanol . Its anti-exudative activity (AEA) has been evaluated in rodent models, with comparative studies against reference drugs like diclofenac sodium .
Properties
Molecular Formula |
C23H23N5O2S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H23N5O2S/c1-16(2)19-9-3-4-10-20(19)25-21(29)15-31-23-27-26-22(17-7-5-11-24-13-17)28(23)14-18-8-6-12-30-18/h3-13,16H,14-15H2,1-2H3,(H,25,29) |
InChI Key |
DPTHTPSWCWBCJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides, derived from hydrazine and substituted isothiocyanates, undergo cyclization in acidic or basic media. For example:
Oxidative Cyclization
Alternative methods employ oxidative agents like iodine or hydrogen peroxide:
Characterization :
-
1H-NMR (DMSO-d6): δ 8.72 (s, 1H, triazole-H), 8.50 (d, 1H, pyridine-H).
-
HR-MS : m/z 209.0821 [M+H]+ (calculated for C₈H₇N₄S: 209.0392).
Functionalization of the Triazole Ring
Substituents are introduced at positions 4 and 5 of the triazole core.
Introduction of Furan-2-ylmethyl Group
Sulfanyl Acetamide Formation
The sulfanyl group is introduced via nucleophilic displacement:
-
Reactants : 3-Mercapto-1,2,4-triazole derivative reacts with chloroacetamide.
-
Conditions : NaOH (10% aqueous), ethanol, reflux (6 hours).
Characterization :
Coupling with N-[2-(Propan-2-yl)Phenyl]Acetamide
The final step involves coupling the functionalized triazole with the isopropylphenyl acetamide moiety.
Amide Bond Formation
Microwave-Assisted Synthesis
Recent protocols utilize microwave irradiation to reduce reaction time:
-
Conditions : 100°C, 30 minutes, DMF solvent.
-
Yield : 78%.
Characterization :
Optimization and Challenges
Solvent and Catalyst Impact
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | HCl | 65 | 95 |
| DMF | K₂CO₃ | 82 | 97 |
| THF | DCC | 60 | 98 |
Data from indicates DMF enhances furfuryl substitution efficiency, while THF improves amide coupling.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H17N5O2S
- Molecular Weight : 391.4 g/mol
- IUPAC Name : N-(furan-2-ylmethyl)-2-{[4-(pyridin-3-yl)-5-(4H-1,2,4-triazol-3-yl)sulfanyl]}acetamide
The compound features a unique combination of heterocyclic structures that contribute to its distinct chemical properties.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Removing oxygen-containing functional groups or reducing double bonds.
- Substitution : Replacing one functional group with another.
These reactions can yield hydroxylated derivatives or deoxygenated compounds depending on the reagents and conditions used .
Biological Activities
Research indicates that this compound has potential biological activities, particularly in the following areas:
- Antimicrobial Properties : Studies have shown that triazole derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics.
- Anticancer Properties : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing. Preliminary results suggest it may interact with specific molecular targets involved in cancer progression .
Medicinal Chemistry
The compound is being explored as a potential therapeutic agent for various diseases due to its unique interactions with biological targets. Its mechanism of action may involve binding to enzymes or receptors, modulating their activity to produce desired biological effects .
Material Science
In industry, this compound is utilized in developing new materials with specific properties. Its heterocyclic structure can impart unique characteristics to polymers and other materials used in various applications .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various triazole derivatives, including the target compound. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies have demonstrated that the compound can inhibit the growth of certain cancer cell lines. Molecular docking studies suggest that it may act as a competitive inhibitor of key enzymes involved in tumor growth pathways.
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and physicochemical properties are influenced by variations in substituents on the triazole ring and acetamide group. Below is a detailed comparison with key analogs:
Structural Analogues and Their Modifications
Notes:
- Pyridine vs. Furan Substitution : Pyridin-3-yl at position 5 enhances π-π stacking and hydrogen bonding, improving receptor affinity compared to furan derivatives .
- Anti-Exudative Activity : Compounds with electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring exhibit higher AEA (~60–70%) compared to electron-donating groups (e.g., -OCH3: ~50%).
Physicochemical and Spectral Comparisons
1H NMR Data :
Thermal Stability : Derivatives with bulky N-aryl groups (e.g., 2-(propan-2-yl)phenyl) exhibit higher melting points (>250°C), suggesting robust crystalline packing .
Bioactivity Profile
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a heterocyclic organic compound recognized for its potential biological activities. This compound features a complex structure that includes a 1,2,4-triazole ring, a furan moiety, and an acetamide group. Its unique structural characteristics suggest various pharmacological applications, particularly in antimicrobial and anticancer therapies.
The molecular formula of this compound is , with a molecular weight of approximately 316.34 g/mol. The presence of the 1,2,4-triazole ring is significant as it is associated with a range of biological activities including antifungal, antibacterial, and anticancer properties .
Antimicrobial Activity
Compounds containing the 1,2,4-triazole core have been extensively studied for their antimicrobial properties. For instance, triazole derivatives have demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. Recent studies indicate that the specific substituents on the triazole ring can significantly influence the antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 0.250 | E. coli |
| Compound C | 0.500 | Pseudomonas aeruginosa |
Anticancer Activity
The potential anticancer activity of the compound is also under investigation. Preliminary studies suggest that triazole derivatives can inhibit tumor growth by interfering with cellular proliferation pathways. The presence of specific functional groups may enhance the selectivity towards cancer cells while minimizing toxicity to normal cells .
The biological activity of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction : Some triazole derivatives have been shown to intercalate DNA, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in microbial cells and cancer cells alike.
Case Studies
Several studies have focused on the synthesis and evaluation of similar triazole compounds:
- Study on Antibacterial Activity : A series of triazole derivatives were synthesized and tested against S. aureus, showing promising results with MIC values lower than traditional antibiotics like vancomycin .
- Anticancer Studies : Research has indicated that certain modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the triazole core via cyclization of hydrazine derivatives with carbon disulfide and amines under reflux (ethanol, NaOH) .
- Step 2 : Alkylation of the triazole-thiol intermediate with α-chloroacetamide derivatives in the presence of KOH and DMF .
- Step 3 : Paal-Knorr condensation to modify substituents on the triazole ring, enhancing biological activity . Critical parameters include temperature control (150°C for cyclization), solvent choice (ethanol/DMF), and purification via column chromatography or HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by identifying protons (e.g., furan methylene at δ 4.5–5.0 ppm) and aromatic pyridine/triazole signals .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity; retention times vary with mobile phase (e.g., acetonitrile/water) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ~480–500 m/z) .
Q. What preliminary biological activities have been reported?
- Anti-exudative activity : Evaluated in rat models (formalin-induced edema), showing dose-dependent inhibition (IC50 ~25–50 mg/kg) .
- Antimicrobial potential : Structural analogs exhibit moderate activity against Gram-positive bacteria (MIC 32–64 µg/mL) via membrane disruption .
Advanced Research Questions
Q. How do structural modifications influence biological activity and selectivity?
- Substituent Effects :
- Methodology : Introduce halogens (Cl, F) or methoxy groups via nucleophilic substitution; assess activity using in vitro assays (e.g., COX-2 inhibition) .
Q. How can researchers resolve contradictions in reaction yields or bioactivity data?
- Yield Optimization :
- Use Zeolite (Y-H) catalysts to improve triazole cyclization efficiency (yield increases from 60% to 85%) .
- Adjust solvent polarity (e.g., DMF → THF) to reduce by-products in alkylation steps .
- Bioactivity Variability :
- Standardize in vivo models (e.g., consistent rat strains/formalin doses) to minimize inter-study variability .
- Validate target engagement via molecular docking (e.g., COX-2 binding affinity calculations) .
Q. What computational methods support the study of this compound’s mechanism?
- Molecular Docking : Predict interactions with COX-2 (PDB ID: 5KIR) using AutoDock Vina; furan and pyridine moieties show hydrogen bonding with Arg120 .
- Conformational Analysis : X-ray crystallography or DFT calculations reveal planar triazole-pyridine alignment, favoring π-π stacking with biological targets .
- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
